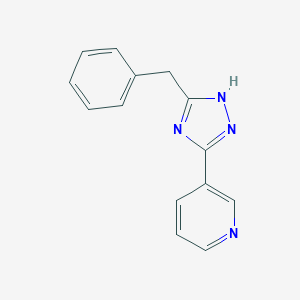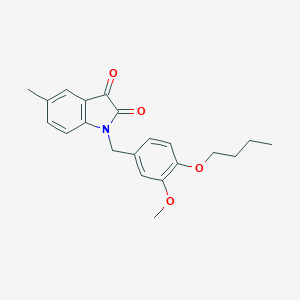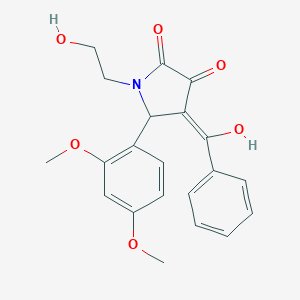
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C14H20N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine typically involves the acylation of piperazine with 3-methylbutanoyl chloride followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-methylbutanoyl)piperazine: Lacks the phenylsulfonyl group, which may affect its reactivity and biological activity.
4-(phenylsulfonyl)piperazine: Lacks the 3-methylbutanoyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the 3-methylbutanoyl and phenylsulfonyl groups. These functional groups confer specific chemical properties and biological activities that are not present in the similar compounds mentioned above. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C15H22N2O3S |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C15H22N2O3S/c1-13(2)12-15(18)16-8-10-17(11-9-16)21(19,20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Clé InChI |
CZPNDBDBIIGJEH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-BROMOPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B248639.png)
![5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B248642.png)
![4-methylphenyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B248644.png)

![4-methylphenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B248650.png)
![1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin](/img/structure/B248661.png)
![1-[3-(4-bromophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248662.png)
![1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248663.png)

![1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248671.png)


![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
